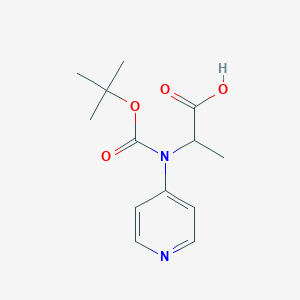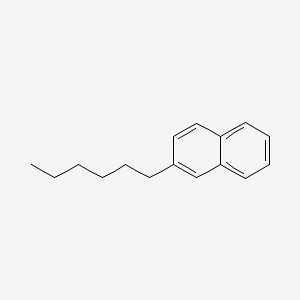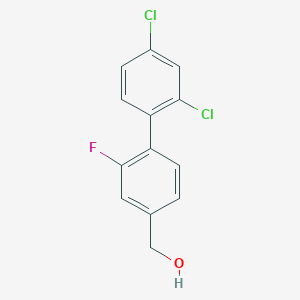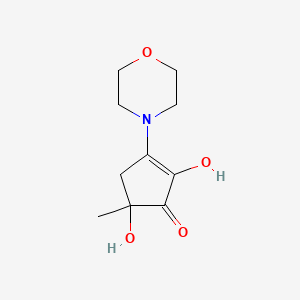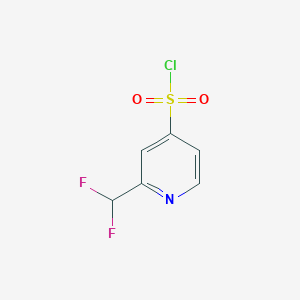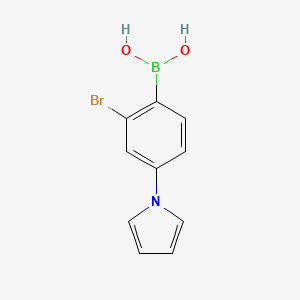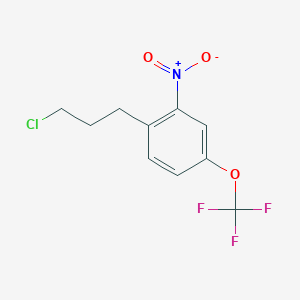
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3NO3 It is a derivative of benzene, characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene typically involves a multi-step process. One common method includes the nitration of 1-(3-chloropropyl)-4-(trifluoromethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 1-(3-aminopropyl)-2-nitro-4-(trifluoromethoxy)benzene.
Oxidation: Products include 1-(3-hydroxypropyl)-2-nitro-4-(trifluoromethoxy)benzene and corresponding carboxylic acids.
科学的研究の応用
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chloropropyl group can undergo nucleophilic substitution. The trifluoromethoxy group can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-4-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-2-nitrobenzene: Similar structure but without the trifluoromethoxy group, leading to variations in its applications and reactivity.
1-(3-Chloropropyl)-2-nitro-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical behavior.
Uniqueness
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C10H9ClF3NO3 |
|---|---|
分子量 |
283.63 g/mol |
IUPAC名 |
1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2 |
InChIキー |
BQPQCSURHDOPFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


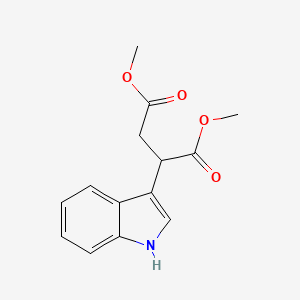
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
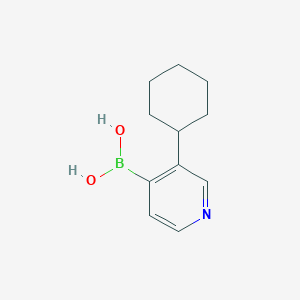
![2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
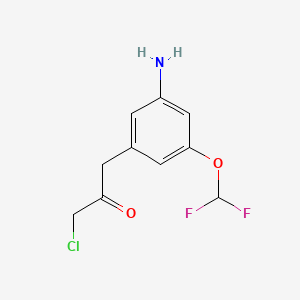
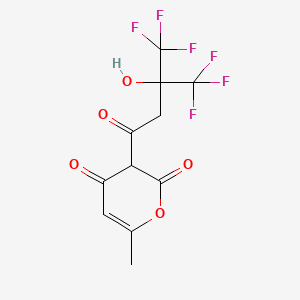
![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
